2-bromo-5-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
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Overview
Description
The compound “2-bromo-5-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains a pyrimidine ring, which is a key component of many important biomolecules, including the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyrimidine ring, and various substituents including a bromo group, a methoxy group, and a trifluoromethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could give it both polar and nonpolar characteristics .Scientific Research Applications
Synthesis and Drug Development
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. It has been utilized in the development of novel heterocyclic compounds with potential anti-inflammatory and analgesic activities. For instance, studies show that derivatives synthesized from similar compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), displaying analgesic and anti-inflammatory properties. This indicates its potential utility in creating new therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral Applications
In another study, derivatives of related pyrimidine compounds were found to inhibit retrovirus replication in cell culture, demonstrating significant antiviral activity. This suggests that modifications of the compound could yield potent antiviral agents, potentially useful in treating diseases caused by retroviruses such as HIV (Hocková et al., 2003).
Neuroleptic and Antidopaminergic Properties
Research into similar benzamide derivatives has revealed compounds with significant antidopaminergic properties, indicating their potential as antipsychotic agents. These compounds have shown a preference for inhibiting the hyperactivity component of behavioral syndromes, suggesting a lower risk of inducing extrapyramidal side effects at antipsychotically effective doses (Högberg et al., 1990).
Anticancer Activities
Derivatives of pyrimidine, similar to the compound , have also shown significant anticancer activity in both in vitro and in vivo models. This highlights the compound's potential as a scaffold for developing new anticancer agents (Rahmouni et al., 2016).
Anti-Inflammatory Agents
The synthesis of novel benzamide derivatives, including those related to the compound of interest, has led to the discovery of substances with remarkable anti-inflammatory properties. These findings open up avenues for the development of new anti-inflammatory medications, potentially offering alternative treatments for inflammatory disorders (Abunada et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF3N3O2/c1-9-7-13(16(18,19)20)23-14(22-9)5-6-21-15(24)11-8-10(25-2)3-4-12(11)17/h3-4,7-8H,5-6H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHISDVDNYIVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=C(C=CC(=C2)OC)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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